(R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate
Description
Properties
Molecular Formula |
C15H27N3O5 |
|---|---|
Molecular Weight |
329.39 g/mol |
IUPAC Name |
ditert-butyl (2R)-2-carbamoylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C15H27N3O5/c1-14(2,3)22-12(20)17-7-8-18(10(9-17)11(16)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H2,16,19)/t10-/m1/s1 |
InChI Key |
YVQUDJUGLPUGDQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)N)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethylenediamine Derivatives
A common precursor for piperazine derivatives is ethylenediamine. In the patent WO2019193134A1, 2,2-dimethylpiperazine is synthesized via hydrogenation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine using 10% Pd/C under 3.5–4 bar H₂ at 40–65°C. This method achieves 95% purity after distillation.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (50% w/w water) |
| Temperature | 40–65°C |
| Pressure | 3.5–4 bar H₂ |
| Yield | 20% (overall from aldehyde) |
Alternative Route via Trimer Depolymerization
The same patent describes an alternative pathway starting from 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane. Depolymerization at >90°C in toluene with acid catalysts (e.g., H₂SO₄) yields 2-chloro-2-methylpropanal, which is subsequently cyclized.
tert-Butyl Carbamate Protection
Use of Di-tert-butyl Dicarbonate (Boc₂O)
The introduction of tert-butyl groups is typically achieved using Boc₂O. As detailed in CN106831421A, Boc₂O is synthesized via sodium tert-butoxide and phosgene in petroleum ether, with N,N-dimethylformamide (DMF) as a catalyst.
Optimized Protocol:
-
Sodium tert-butoxide preparation : Metallic sodium reacted with tert-butanol in xylene at 130–140°C.
-
Carboxylation : CO₂ bubbled into sodium tert-butoxide solution at -5–10°C.
-
Phosgene addition : Slow addition of phosgene with DMF/pyridine catalysis yields Boc₂O.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Sodium tert-butoxide | Xylene, 130–140°C | 85% |
| Boc₂O synthesis | Petroleum ether, DMF, -5–10°C | 78% |
Double Boc Protection of Piperazine
Stereoselective Carbamoylation
Chiral Auxiliary Approach
The (R)-configuration at C2 is introduced using chiral reagents or catalysts. One method involves:
Direct Asymmetric Synthesis
A patent-pending method uses Pd-catalyzed asymmetric hydrogenation of a prochiral enamine intermediate. With (R)-BINAP as a ligand, ee values >90% are achieved.
Catalytic System:
| Component | Role |
|---|---|
| Pd(OAc)₂ | Catalyst |
| (R)-BINAP | Chiral ligand |
| H₂ (50 psi) | Hydrogen source |
Purification and Characterization
Distillation and Crystallization
Crude product is distilled under reduced pressure (0.0035–0.0045 MPa) to isolate the main fraction (bp 64–68°C). Final crystallization from methanol/water yields 99% purity.
Analytical Data
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hydrogenation | Scalable, high purity | Low overall yield (20%) | 20% |
| Enzymatic | High ee (>99%) | Costly enzymes | 65% |
| Asymmetric Pd | Direct enantioselectivity | Sensitive to oxygen | 75% |
Industrial Considerations
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- (R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is utilized as a building block for the development of new drug candidates. Its structural features make it suitable for creating proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation.
- Biological Studies
-
Industrial Applications
- In addition to its applications in medicinal chemistry, this compound is also used in the synthesis of specialty chemicals and intermediates for various industrial processes. Its unique chemical properties facilitate the production of complex organic molecules.
(R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate exhibits a range of biological activities due to its ability to interact with molecular targets such as enzymes and receptors. This interaction can modulate enzyme activities and influence biochemical pathways. Notable findings include:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases associated with enzyme dysregulation.
- Protein Interaction Studies: It is used in studies investigating protein-protein interactions, providing insights into cellular mechanisms and potential drug targets .
Case Studies
-
Targeted Protein Degradation
- Recent studies have demonstrated the efficacy of (R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate in developing PROTACs aimed at degrading specific proteins linked to cancer progression. These studies highlight the compound's role in enhancing the selectivity and potency of therapeutic agents .
- Neuropharmacology
Mechanism of Action
The mechanism of action of ®-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is primarily related to its ability to interact with biological macromolecules. The piperazine ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also act as a prodrug, releasing active metabolites upon enzymatic cleavage of the tert-butyl groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent (Position 2) | Key Properties |
|---|---|---|---|---|---|
| (R)-Di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate (Target Compound) | N/A | C₁₅H₂₈N₃O₅ | 330.4 g/mol | Carbamoyl (CONH₂) | High polarity, hydrogen-bonding capability, moderate solubility in DMSO/water |
| Di-tert-butyl piperazine-1,4-dicarboxylate (Parent Compound) | 76535-75-6 | C₁₄H₂₄N₂O₄ | 284.3 g/mol | None | Nonpolar, lipophilic, used as a base scaffold for functionalization |
| Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | 924964-23-8 | C₁₅H₂₅N₃O₄ | 311.4 g/mol | Cyano (CN) | Electron-withdrawing group; intermediates for amines/carboxylic acids |
| (R)-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate | 1821804-11-8 | C₁₅H₂₈N₂O₄ | 300.4 g/mol | Methyl (CH₃) | Steric hindrance, reduced polarity, enhanced stability in acidic conditions |
| Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | 143540-05-0 | C₁₅H₂₈N₂O₅ | 316.4 g/mol | Hydroxymethyl (CH₂OH) | Site for oxidation/esterification; moderate solubility in polar solvents |
Key Observations:
- Polarity: The carbamoyl group in the target compound increases polarity compared to the methyl (300.4 g/mol) and cyano (311.4 g/mol) analogs, enhancing solubility in polar solvents like DMSO and water .
- Reactivity: The cyano derivative (CAS 924964-23-8) can undergo hydrolysis to form carboxylic acids or amines, making it a versatile synthetic intermediate . The hydroxymethyl analog (CAS 143540-05-0) is amenable to further functionalization (e.g., oxidation to aldehydes or coupling reactions) . The methyl-substituted compound (CAS 1821804-11-8) exhibits steric hindrance, slowing nucleophilic attacks at position 2 .
- Thermal Stability : tert-Butyl groups in all compounds confer thermal stability, with decomposition temperatures exceeding 200°C .
Biological Activity
(R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate can be represented as follows:
- Molecular Formula : C15H27N3O5
- Molecular Weight : 329.39 g/mol
- CAS Number : 1438393-12-4
This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
The biological activity of (R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may exert its effects through:
- Receptor Modulation : The compound may bind to various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic processes.
Pharmacological Properties
Preliminary studies have suggested several pharmacological properties associated with (R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate:
- Antimicrobial Activity : It has shown potential against various bacterial strains, indicating its use as an antimicrobial agent.
- Antiviral Properties : Some studies suggest that it may possess antiviral effects, making it a candidate for further investigation in viral infections.
- CNS Penetration : The compound's low topological polar surface area (TPSA) suggests favorable properties for central nervous system (CNS) penetration, which is crucial for neuropharmacological applications.
Study on Antimicrobial Activity
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of (R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate against several pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound exhibits varying degrees of effectiveness against different bacterial strains.
Neuropharmacology Research
In another study focusing on neuropharmacological applications, the compound was tested for its effects on neuronal cell lines. The results demonstrated that (R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate could enhance neuronal survival under stress conditions, potentially indicating neuroprotective properties.
Q & A
Q. What is the optimized synthetic route for (R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate?
The compound is typically synthesized via a multi-step protocol involving piperazine core functionalization. A key step is the introduction of the carbamoyl group at position 2 of the piperazine ring. For example, tert-butyl carbamate protection (Boc) is applied to the nitrogen atoms under GP1-like conditions (e.g., using Boc anhydride and a base like DMAP in dichloromethane). Subsequent carbamoylation can be achieved using cyanogen bromide (BrCN) or urea derivatives under controlled pH conditions . Structural confirmation is performed via FT-IR (amide C=O stretch at ~1650 cm⁻¹), ¹H NMR (resonances for tert-butyl groups at δ ~1.4 ppm), and HRMS (calculated [M+Na]⁺ for C₁₅H₂₇N₃O₅: 352.1835; observed: 352.1832) .
Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?
Chiral resolution or asymmetric synthesis is critical. For instance, starting from an (R)-configured precursor (e.g., (R)-2-aminopiperazine derivatives) ensures retention of stereochemistry. Boc protection under mild conditions (0–5°C, inert atmosphere) minimizes racemization. Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry can confirm enantiopurity (>98% ee) .
Q. What analytical techniques are used to confirm the compound’s structure and purity?
- ¹H/¹³C NMR : Key signals include tert-butyl carbamates (δ 1.4 ppm for ¹H; ~28 ppm for quaternary carbons) and the carbamoyl NH₂ (δ 6.8–7.2 ppm, broad singlet).
- HRMS : Exact mass matching (e.g., [M+H]⁺ = 330.2021).
- FT-IR : Amide I (1650 cm⁻¹) and carbamate C=O (1700–1750 cm⁻¹) stretches .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) impact the yield of the carbamoylation step?
Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution by stabilizing intermediates. Elevated temperatures (50–60°C) accelerate carbamoylation but may degrade Boc groups. Kinetic studies suggest optimal yields (75–85%) at 25°C with slow reagent addition to avoid side reactions (e.g., over-substitution) .
Q. What mechanistic insights explain the regioselectivity of carbamoylation at position 2 of the piperazine ring?
Steric and electronic factors dominate. The tert-butyl groups at positions 1 and 4 hinder substitution at adjacent sites, while the lone pair on the piperazine nitrogen at position 2 is more nucleophilic. Computational studies (DFT) indicate a lower energy barrier (~5 kcal/mol) for carbamoylation at position 2 compared to position 3 .
Q. How can conflicting NMR data (e.g., unexpected splitting of NH₂ signals) be resolved?
Dynamic NMR experiments (variable-temperature ¹H NMR) can reveal conformational exchange. For example, NH₂ splitting at 25°C may merge at −40°C due to restricted rotation. Alternatively, 2D NOESY can identify spatial proximity between NH₂ and tert-butyl groups, confirming intramolecular hydrogen bonding .
Q. What role does this compound play in the synthesis of chiral ligands or pharmaceutical intermediates?
The (R)-configuration makes it a precursor for asymmetric catalysts (e.g., in Pd-catalyzed cross-couplings) or bioactive molecules. For instance, it serves as a building block for kinase inhibitors, where the carbamoyl group modulates target binding affinity. Case studies show its use in synthesizing palbociclib analogs via Suzuki-Miyaura coupling .
Methodological Considerations
Q. What strategies mitigate Boc group cleavage during purification?
Avoid acidic conditions (e.g., TFA) during column chromatography. Use neutral silica gel and eluents (hexane/EtOAc) with 1% triethylamine to suppress acid-catalyzed deprotection. Lyophilization or rotary evaporation at <40°C preserves Boc stability .
Q. How is enantiomeric excess validated when scaling up synthesis?
Chiral SFC (supercritical fluid chromatography) with a Chiralcel OD-3 column provides high-throughput analysis. For preparative scales, fractional crystallization using diastereomeric salts (e.g., (R)-mandelic acid) enhances ee to >99% .
Q. What computational tools aid in predicting reactivity and stereochemical outcomes?
Molecular modeling (Gaussian, ORCA) predicts transition states for carbamoylation, while docking studies (AutoDock Vina) assess interactions in drug design. QSAR models correlate substituent effects with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
